(R)-GNE-140: A Technical Guide to its Mechanism of Action
(R)-GNE-140: A Technical Guide to its Mechanism of Action
(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), key enzymes in anaerobic glycolysis. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Lactate Dehydrogenase
(R)-GNE-140 exerts its primary effect by inhibiting the catalytic activity of lactate dehydrogenase enzymes, particularly LDHA and LDHB.[1][2][3][4][5][6] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. This final step of anaerobic glycolysis is crucial for maintaining a high glycolytic rate, a phenomenon often observed in cancer cells known as the "Warburg effect".
By competitively inhibiting LDHA and LDHB, (R)-GNE-140 disrupts this metabolic cycle.[7][8] This leads to a reduction in lactate production and can cause a buildup of pyruvate and an increase in the NADH/NAD+ ratio.[8] The consequences of this inhibition include reduced ATP levels, induction of oxidative stress, and ultimately, cell death in susceptible cancer cells.[3][8] The (R)-enantiomer is noted to be significantly more potent than its (S)-isomer.[1][2][3]
Caption: (R)-GNE-140 inhibits LDHA, disrupting the conversion of pyruvate to lactate.
Quantitative Data Summary
The activity of (R)-GNE-140 has been quantified through various biochemical and cellular assays.
Table 1: Enzyme Inhibition Data
| Target | IC50 Value | Potency vs. (S)-enantiomer | Reference |
| LDHA (cell-free) | 3 nM | 18-fold more potent | [1][2][3][4] |
| LDHB (cell-free) | 5 nM | Not specified | [1][2][3][4] |
| LDHC | Inhibitory agent | Not specified | [1] |
Table 2: Cellular Activity Data
| Cell Line / Condition | Assay Type | Result | Reference |
| Panel of 347 cancer cell lines | Proliferation | Inhibition in 37 lines (at 5 µM cutoff) | [1][2][6] |
| Chondrosarcoma (IDH1 mutant) | Proliferation | IC50 = 0.8 µM | [1][2][6] |
| A549 (human lung carcinoma) | Proliferation (MTT) | IC50 = 0.36 µM | [2] |
| A673 (Ewing's sarcoma) | Cytotoxicity | IC50 = 2.63 µM | [2] |
| MIA PaCa-2 (pancreatic cancer) | Proliferation | Submicromolar potency | [1] |
| NCGC00420737-resistant clones | Viability | 4.42-fold average increase in EC50 | [7] |
Table 3: In Vivo Pharmacokinetic Data
| Species | Dose | Route | Observation | Reference |
| Mice | 5 mg/kg | Oral | High bioavailability | [1][2][6] |
| Mice | 50-200 mg/kg | Oral | Greater in vivo exposure | [1][2][6] |
Mechanisms of Resistance
Cancer cells can develop both innate and acquired resistance to LDHA inhibition.
-
Innate Resistance: Pancreatic cancer cell lines that primarily rely on oxidative phosphorylation (OXPHOS) for energy production are inherently resistant to (R)-GNE-140. However, they can be re-sensitized by co-treatment with an OXPHOS inhibitor like phenformin.[4]
-
Acquired Resistance: Prolonged exposure to (R)-GNE-140 can lead to acquired resistance. This has been shown to be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which upregulates OXPHOS as a compensatory metabolic adaptation.[4][8] Additionally, upregulation of LDHB has been identified as a mechanism that can confer resistance to multiple LDH inhibitors, including (R)-GNE-140.[7]
Caption: Acquired resistance to (R)-GNE-140 is driven by increased OXPHOS.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing findings related to (R)-GNE-140.
1. Cell Viability / Proliferation Assay (CellTiter-Glo®)
This protocol is used to determine the concentration of (R)-GNE-140 that inhibits cancer cell proliferation by 50% (IC50).
-
Cell Plating: Cells are seeded in 384-well plates at optimal densities to ensure they reach 75-80% confluency by the end of the assay. The growth medium used is typically RPMI supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]
-
Compound Treatment: The day after plating, cells are treated with (R)-GNE-140. A 6-point dose titration scheme is commonly used to cover a range of concentrations.[1]
-
Incubation: Cells are incubated with the compound for 72 hours.[1]
-
Viability Assessment: After the incubation period, cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability assay, which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: The luminescence data is used to calculate absolute IC50 values through a four-parameter logistic curve fitting model.[1]
2. Intracellular Metabolite Analysis (GC-MS)
This method is used to measure changes in cellular metabolism following treatment with an LDH inhibitor.
-
Cell Treatment: Wild-type and resistant cells are treated with (R)-GNE-140 or a vehicle control for a specified period (e.g., four hours).[7]
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
Analysis: The levels of specific metabolites (e.g., glyceraldehyde-3-phosphate, ATP) are measured using gas chromatography-mass spectrometry (GC-MS).[7]
-
Data Interpretation: Changes in metabolite levels in treated versus untreated cells reveal the on-target effects of the inhibitor.[7]
Caption: Workflow for a typical cell viability assay to evaluate (R)-GNE-140.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. (R)-GNE-140 | Dehydrogenase | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
